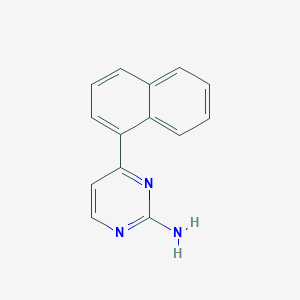
1-(4-甲氧基苯基)环丁烷腈
描述
“1-(4-Methoxyphenyl)cyclobutanecarbonitrile” is a chemical compound with the molecular formula C12H13NO . It has a molecular weight of 187.24 . The IUPAC name for this compound is 1-(4-methoxyphenyl)cyclobutanecarbonitrile .
Molecular Structure Analysis
The InChI code for “1-(4-Methoxyphenyl)cyclobutanecarbonitrile” is 1S/C12H13NO/c1-14-11-5-3-10(4-6-11)12(9-13)7-2-8-12/h3-6H,2,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-(4-Methoxyphenyl)cyclobutanecarbonitrile” is a solid at room temperature .科学研究应用
光环加成反应
1-(4-甲氧基苯基)环丁烷腈已在光环加成反应的背景下进行研究。Minter等人(2002年)对N-甲基异卡波斯蒽和4-甲氧基-3-丁烯-2-酮的光化学[2 + 2]环加成生成的异构环丁烷进行了研究,揭示了100%的区域选择性反应,突出了其在德梅奥类型反应中的潜在合成效用 (Minter et al., 2002)。同样,Mella等人(1991年)发现,将1-萘基腈与芳基烯烃照射会导致生成区异构的内端环丁烷加合物和氮代丁二烯 (Mella et al., 1991)。
路易斯酸催化反应
Yao等人(2009年)的研究表明,通过BF3·OEt2催化反应,双(4-甲氧基苯基)甲醇可以与(芳基亚甲基)环丙烷反应,产生多取代环戊烯、亚甲基环丁烷和二烯。这表明了在合成有机化学中的多功能作用 (Yao等人,2009)。
晶体结构分析
K. Mantelingu及其同事(2007年)合成了涉及1-(氰基(4-甲氧基苯基)甲基)环己基乙酸酯的化合物,这是1-(4-甲氧基苯基)环丁烷腈的类似物,并使用X射线晶体学研究了其结构。这项研究展示了这类化合物在晶体学和材料科学领域的重要性 (Mantelingu et al., 2007)。
荧光和探针性质
Singh和Kanvah(2000年)的研究调查了二芳基丁二烯的荧光和荧光探针性质,包括1-(4-甲氧基苯基)环丁烷腈衍生物。这项研究对于开发新型荧光探针和传感器具有重要意义 (Singh & Kanvah, 2000)。
自由基环合和环化反应
Nanni等人(1995年)探索了4-甲氧基苯基异腈与苯基乙炔的反应,导致环戊并螺喹啉的形成。这说明了该化合物在自由基环合和环化反应中的实用性,这在有机合成中是基础 (Nanni et al., 1995)。
光诱导电子转移
Ikeda等人(2004年)的研究调查了由光诱导电子转移触发的2-亚甲基环丁酮衍生物的重排,表明了1-(4-甲氧基苯基)环丁烷腈在光化学研究中的潜力 (Ikeda et al., 2004)。
安全和危害
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate harmfulness if swallowed, skin irritation, serious eye irritation, and respiratory irritation, respectively .
属性
IUPAC Name |
1-(4-methoxyphenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-14-11-5-3-10(4-6-11)12(9-13)7-2-8-12/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMVJOZLYNVVSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619776 | |
| Record name | 1-(4-Methoxyphenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)cyclobutanecarbonitrile | |
CAS RN |
29786-45-6 | |
| Record name | 1-(4-Methoxyphenyl)cyclobutanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29786-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyphenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














